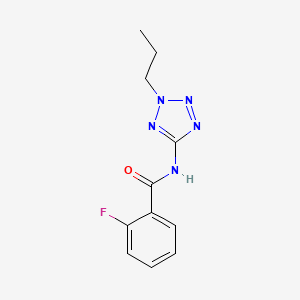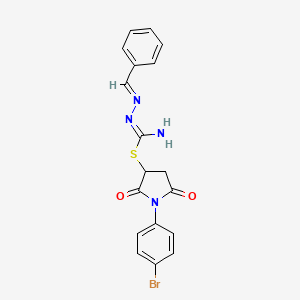![molecular formula C20H15N3O3 B5762214 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzoxazoles, which have been shown to have antitumor properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins involved in cell growth and survival. Inhibition of HSP90 by 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In animal models of cancer, 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of tumors and increase survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has been shown to have broad-spectrum antitumor activity, meaning it is effective against a variety of cancer cell lines. However, one limitation of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide include improving its solubility and bioavailability, as well as studying its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and its potential use in different types of cancer.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 2-aminopyridine to form 4-(2-pyridinylamino)-2-nitroaniline. This compound is then reacted with 2-hydroxybenzoyl chloride to form 2-(4-pyridinyl)-1,3-benzoxazol-5-ylamine. Finally, this compound is reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.
Applications De Recherche Scientifique
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, colon, and lung cancer. 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Propriétés
IUPAC Name |
2-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-5-3-2-4-15(17)19(24)22-14-6-7-18-16(12-14)23-20(26-18)13-8-10-21-11-9-13/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJORDMDCIAWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305174 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)



![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)